Azido-PEG8-Azide

Antibody-Drug Conjugates Pharmacokinetics PEG Linker Optimization

Azido-PEG8-azide (CAS 361543-07-9; molecular weight 464.51 g/mol; formula C18H36N6O8) is a homobifunctional polyethylene glycol (PEG)-based crosslinker featuring terminal azide groups at both ends of an 8-unit PEG chain. It functions as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with DBCO or BCN groups.

Molecular Formula C18H36N6O8
Molecular Weight 464.5 g/mol
Cat. No. B8252066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG8-Azide
Molecular FormulaC18H36N6O8
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C18H36N6O8/c19-23-21-1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-22-24-20/h1-18H2
InChIKeyYLSWPTOPFFQZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG8-Azide (CAS 361543-07-9) for Click Chemistry Bioconjugation and PROTAC Linker Procurement


Azido-PEG8-azide (CAS 361543-07-9; molecular weight 464.51 g/mol; formula C18H36N6O8) is a homobifunctional polyethylene glycol (PEG)-based crosslinker featuring terminal azide groups at both ends of an 8-unit PEG chain . It functions as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with DBCO or BCN groups . This compound serves as a PEG-based PROTAC linker for synthesizing proteolysis-targeting chimeras and as a hydrophilic spacer in bioconjugation applications .

Why Azido-PEG8-Azide Cannot Be Substituted with PEG4 or PEG12 Linkers in PROTAC and ADC Development


The performance of PEG-based linkers in bioconjugates is exquisitely sensitive to chain length, and substitution with shorter (PEG4) or longer (PEG12) variants produces quantitatively different pharmacokinetic and physicochemical outcomes [1]. In systematic studies of antibody-drug conjugates (ADCs) with pendant-type PEG linkers, PEG8 and PEG12 variants demonstrated superior pharmacokinetic profiles compared to PEG4, with PEG12 showing reduced aggregation and enhanced tolerability [1]. These length-dependent effects are not linear and cannot be extrapolated from adjacent homologs—procuring the specified PEG unit count is essential for reproducing published synthetic protocols and achieving intended conjugate performance [2].

Quantitative Differentiation Evidence for Azido-PEG8-Azide Versus PEG4, PEG12, and Non-PEG Linkers


Pharmacokinetic Advantage of PEG8 Linkers Over PEG4 in DAR8 Antibody-Drug Conjugates

In a systematic comparison of cleavable pendant-type PEG linkers in DAR8 trastuzumab-MMAE ADCs, PEG8-containing conjugates demonstrated improved pharmacokinetic (PK) profiles compared to PEG4-containing ADCs and DAR4-ADCs without PEG [1]. The study employed trastuzumab as the antibody scaffold and auristatin E (MMAE) as the payload, with ValCit dipeptide for drug release [1].

Antibody-Drug Conjugates Pharmacokinetics PEG Linker Optimization

Hydrophobicity Reduction and Aggregation Control with PEG8 Linkers in High-DAR Conjugates

Hydrophobic interaction chromatography (HIC) analysis of DAR8 ADCs with pendant-type PEG linkers revealed that increasing PEG chain length systematically reduces conjugate hydrophobicity [1]. This reduction in hydrophobicity correlated with decreased aggregate content in stability studies, as monitored by native size-exclusion chromatography (SEC) [1].

Antibody-Drug Conjugates Hydrophobicity Aggregation

Defined Monodispersity of Azido-PEG8-Azide (MW 464.51) Versus Polydisperse Commercial PEG Azides

Azido-PEG8-azide is a monodisperse PEG compound with a precisely defined molecular weight of 464.51 g/mol and exact chemical formula C18H36N6O8 . This contrasts with higher molecular weight PEG-azide products (e.g., MW 5000, MW 10000, MW 20000) that exhibit polydispersity with PDI values typically ranging from 1.02 to 1.05 .

Monodisperse PEG PROTAC Linker Synthetic Reproducibility

Aqueous Solubility Exceeds 100 mg/mL for Azido-PEG8-Azide

Azido-PEG8-azide demonstrates high aqueous solubility exceeding 100 mg/mL, attributable to the 8-unit PEG backbone . This solubility threshold is substantially higher than that of non-PEG small-molecule crosslinkers and shorter PEG variants with reduced hydrophilic character.

Aqueous Solubility Formulation Click Chemistry

Dual Click Chemistry Compatibility: CuAAC and Copper-Free SPAAC

The terminal azide groups of Azido-PEG8-azide participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN groups . This dual reactivity distinguishes it from linkers that require a single conjugation chemistry (e.g., maleimide-thiol only or NHS-ester amine only).

SPAAC CuAAC Bioorthogonal Chemistry

Optimal Use Cases for Azido-PEG8-Azide in PROTAC Synthesis, ADC Development, and Hydrogel Fabrication


PROTAC Linker for Ternary Complex Formation with Defined Spacing

Azido-PEG8-azide serves as a monodisperse linker in PROTAC synthesis, joining an E3 ligase ligand and a target protein ligand via sequential click chemistry reactions. The defined 8-unit PEG spacer (approximately 3.2 nm extended length) provides sufficient distance to enable ternary complex formation while the exact MW of 464.51 g/mol ensures reproducible stoichiometry and facilitates LC-MS characterization of PROTAC intermediates [1]. The azide termini enable modular assembly using alkyne-functionalized warheads and E3 ligands.

Hydrophilic Spacer in High-DAR Antibody-Drug Conjugates

Based on comparative ADC studies showing that PEG8 linkers provide an optimal balance of hydrophilicity and pharmacokinetic performance relative to PEG4 and PEG12, Azido-PEG8-azide can be incorporated into cleavable or non-cleavable ADC linker architectures [1]. The PEG8 chain length reduces conjugate hydrophobicity sufficiently to enable DAR8 ADC formulations without inducing aggregation, as demonstrated by HIC and SEC analyses of pendant-type PEG linker systems [1].

Copper-Free Bioorthogonal Conjugation in Live-Cell or In Vivo Settings

The compatibility of Azido-PEG8-azide with SPAAC chemistry enables copper-free conjugation to DBCO- or BCN-modified biomolecules under physiological conditions [1]. This application scenario leverages the compound's dual reactivity to perform initial CuAAC conjugation steps in vitro followed by SPAAC-based labeling in copper-sensitive biological environments, or to enable entirely copper-free workflows for live-cell surface labeling and in vivo imaging applications.

Hydrogel Crosslinking via Click Chemistry with Alkyne-Terminated Peptides or Polymers

Azido-PEG8-azide functions as a homobifunctional crosslinker for synthesizing enzymatically degradable PEG-peptide hydrogels via CuAAC click chemistry with alkyne-terminated peptides [1]. The 8-unit PEG spacer provides mechanical flexibility and aqueous swelling capacity in the resulting hydrogel network, while the azide termini enable rapid, high-yield gelation under mild Cu(I) catalysis conditions without side reactions common to amine- or thiol-based crosslinking chemistries.

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